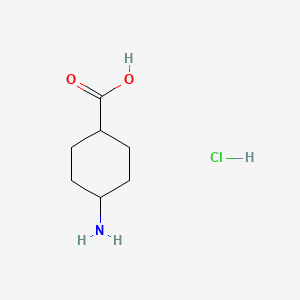

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Vue d'ensemble

Description

trans-4-Aminocyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2. It is a white to pale cream crystalline powder that is soluble in water . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 4-nitrocyclohexanecarboxylic acid followed by the reduction of the nitro group to an amino group. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-4-Aminocyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Reduction: The compound itself is typically produced through reduction reactions, particularly the reduction of the nitro group to an amino group.

Substitution: It can participate in substitution reactions where the amino group can be replaced or modified under suitable conditions.

Common Reagents and Conditions:

Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium or platinum.

Major Products Formed: The major product formed from these reactions is this compound itself, which can be further used as an intermediate in the synthesis of other compounds .

Applications De Recherche Scientifique

Biochemical Applications and Pharmaceutical Use

- Synthesis of Pharmaceutical Ingredients Trans-4-amino-l-cyclohexanecarboxilic acid derivatives act as intermediates in creating optically active chemical compounds . For example, they are used in synthesizing Janus Kinase inhibitors .

- Antifibrinolytic Agent trans-4-Aminocyclohexanecarboxylic acid hydrochloride functions primarily as an antifibrinolytic agent. It inhibits plasmin-induced fibrinolysis, a process that prevents blood clots from growing too large, thus helping promote clotting and prevent excessive bleeding.

- Target and Mode of Action As a lysine analogue, this compound characterizes binding sites in plasminogen. It interacts with targets by inhibiting fibrinolysis, stabilizing blood clots by preventing the breakdown of fibrin.

- Diabetes Treatment trans-4-Aminocyclohexanecarboxylic acid is a raw material for dipeptides/reptidases, which are used as therapeutic drugs for diabetes and as a starting compound for IV (DPP IV) inhibitors .

Processes for Preparation

- Isomerization Method A method exists for obtaining a high-purity trans form via fractional recrystallization . An efficient isomerization process uses inexpensive sodium hydroxide or potassium alkoxide to convert cis-form or a mixture of cis- and trans-forms of 4-aminocyclohexanecarboxylic acid .

- Conversion Process p-Aminobenzoic acid and its derivatives can be directly converted to 4-Amino-l-cyclohexanecarboxilic acid with a high trans/cis ratio under mild conditions, achieving a trans product ratio of over 75% in one step .

- Alternative Methods Direct conversion of the cis-isomer of 4-Amino-l-cyclohexane-carboxylic acid to the trans isomer is possible using Raney Nickel, although this method has disadvantages .

Other Applications

- Enhancing Clot Stability this compound has demonstrated the ability to enhance clot stability without increasing thrombotic risks.

- Synthesis of Cyclohexane Derivatives Transaminases can be used to produce trans-4-substituted cyclohexane-1-amines, with the production of trans-4-substituted cyclohexanes investigated using diastereotope selective amination .

Mécanisme D'action

The mechanism of action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. It is known to act as an intermediate, facilitating various chemical reactions that lead to the formation of desired products .

Comparaison Avec Des Composés Similaires

- cis-4-Aminocyclohexanecarboxylic acid hydrochloride

- 4-Aminocyclohexane-1-carboxylic acid hydrochloride

- trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid)

Uniqueness: trans-4-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific trans configuration, which can influence its reactivity and the types of reactions it can undergo compared to its cis counterpart .

Activité Biologique

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride (TAC) is a compound with significant biological activity, particularly in the context of its role as an antifibrinolytic agent. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Target of Action:

TAC primarily functions as an antifibrinolytic agent , inhibiting plasmin-induced fibrinolysis. This action is crucial in managing conditions where excessive bleeding occurs, as it stabilizes blood clots by preventing their breakdown.

Mode of Action:

The compound acts by binding to plasminogen, a precursor to plasmin, which is involved in the degradation of fibrin clots. By mimicking lysine, TAC inhibits the interaction between plasminogen and fibrin, thus promoting clot stability.

Biochemical Pathways:

TAC influences the fibrinolytic pathway , which is responsible for the breakdown of fibrin clots. The inhibition of this pathway helps maintain hemostasis during surgical procedures or in patients with bleeding disorders .

2. Pharmacokinetics

TAC is characterized by its high solubility in water, which enhances its bioavailability when administered. The compound's pharmacokinetic profile indicates rapid absorption and distribution within biological systems, making it effective for therapeutic uses .

TAC interacts with various enzymes and proteins within the body:

- Enzyme Interactions: It has been shown to interact with plasminogen and other proteolytic enzymes, influencing cellular processes such as signaling and gene expression.

- Cellular Effects: The compound may alter cellular metabolism by modulating pathways related to clot formation and degradation .

4.1 Antifibrinolytic Therapy

TAC is utilized in clinical settings to prevent excessive bleeding during surgeries or in patients with coagulopathies. Its ability to inhibit fibrinolysis makes it a valuable agent in these contexts.

4.2 Potential Use in Diabetes Management

Research indicates that TAC may serve as a dipeptidyl peptidase IV (DPP-IV) inhibitor, potentially improving glycemic control by modulating insulin secretion and glucose metabolism . This suggests a dual role for TAC in managing both bleeding disorders and metabolic conditions.

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of TAC:

- Clinical Trials: In a study assessing the effectiveness of antifibrinolytic agents during orthopedic surgeries, TAC demonstrated significant reductions in blood loss compared to controls.

- Metabolic Studies: Research exploring TAC's role as a DPP-IV inhibitor showed promising results in enhancing insulin secretion from pancreatic cells, indicating its potential utility in diabetes treatment.

6. Comparative Analysis

| Property | This compound | Other Antifibrinolytics |

|---|---|---|

| Solubility | High | Variable |

| Mechanism | Inhibits plasmin-induced fibrinolysis | Varies |

| Clinical Application | Surgery-related bleeding control; potential diabetes management | Surgery-related bleeding control |

| Side Effects | Generally well-tolerated; rare allergic reactions | Varies |

Propriétés

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZSYUOXTKQNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640993 | |

| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27960-59-4 | |

| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.